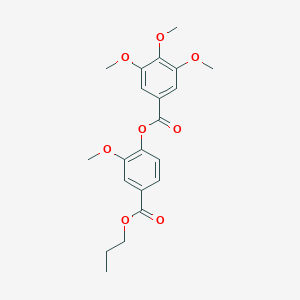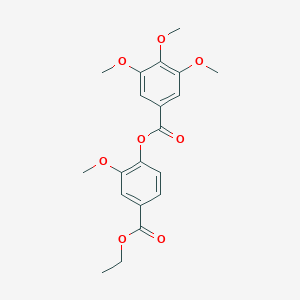![molecular formula C18H18ClNO4 B309446 Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antitumor and anti-inflammatory activity. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate. One potential direction is the development of new analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various diseases. Finally, more research is needed to evaluate the safety and toxicity of this compound in vivo.
Synthesis Methods
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate can be synthesized using a series of chemical reactions. The synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxybenzoyl chloride to form 4-chloro-3-[(2-methoxybenzoyl)amino]benzoic acid. This intermediate is then reacted with propyl chloroformate to yield this compound.
Scientific Research Applications
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
Molecular Formula |
C18H18ClNO4 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO4/c1-3-10-24-18(22)12-8-9-14(19)15(11-12)20-17(21)13-6-4-5-7-16(13)23-2/h4-9,11H,3,10H2,1-2H3,(H,20,21) |
InChI Key |
YZXZEMYZODXIPY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)

![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)
![Propyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309381.png)
![Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309383.png)